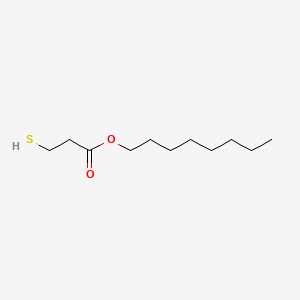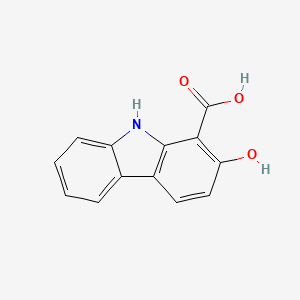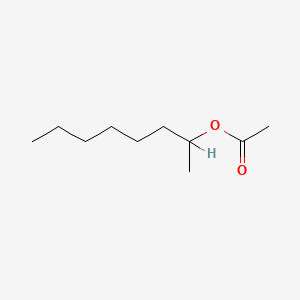![molecular formula C12H22N4O5 B1605413 N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine CAS No. 926-78-3](/img/structure/B1605413.png)
N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine
Vue d'ensemble
Description
It is a white powder with a molecular formula of C6H12N2O3 and a molar mass of 160.17 g/mol . This compound is commonly used in biochemical research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine typically involves the condensation of two alanine molecules. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The reaction is usually performed in an organic solvent like dimethylformamide (DMF) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale peptide synthesis techniques. Automated peptide synthesizers are often used to ensure high yield and purity. The process includes multiple steps of amino acid coupling, deprotection, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include peptide bond formation and hydrolysis, which are crucial in protein synthesis and degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-DL-Alanyl-DL-alanine: Another dipeptide with similar properties and applications.
Alanylalanylalanylalanine: A tetra-alanine peptide with extended chain length and different biological activities.
Uniqueness
N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its simplicity and versatility make it a valuable compound in various research fields.
Propriétés
IUPAC Name |
2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRZLXZJVUFLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913207 | |
| Record name | N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-78-3, 98532-04-8 | |
| Record name | NSC339931 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![S-[2-(acetylamino)ethyl] 3-oxobutanethioate](/img/structure/B1605338.png)




![2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B1605345.png)




